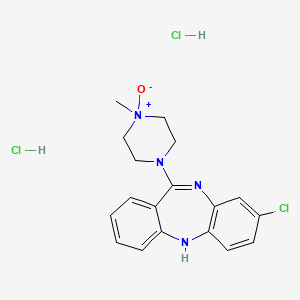

Chlorazépate dihydrochlorure N-oxyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’N-oxyde de clozapine (chlorhydrate) est un composé synthétique principalement utilisé dans la recherche biomédicale. Il est connu pour son rôle de ligand pour activer les récepteurs Designer Receptors Exclusively Activated by Designer Drugs (DREADD). Initialement considéré comme biologiquement inerte, il a été démontré qu’il se métabolisee en sens inverse dans les tissus périphériques pour former de la clozapine, qui peut se lier à divers récepteurs sérotoninergiques, dopaminergiques et adrénergiques dans le cerveau .

Applications De Recherche Scientifique

Clozapine N-oxide (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in chemogenetics, where it is used to activate DREADD receptors. This allows researchers to selectively modulate neuronal activity in vivo, providing valuable insights into neural circuits and behavior . Additionally, it is used in studies related to respiratory physiology, behavioral testing, and pharmacokinetics .

Mécanisme D'action

L’N-oxyde de clozapine (chlorhydrate) exerce ses effets en se liant aux récepteurs DREADD, qui sont conçus pour répondre spécifiquement à ce ligand. Lors de la liaison, il active les voies de signalisation couplées aux protéines G, conduisant à diverses réponses cellulaires. Le composé est métabolisé en sens inverse en clozapine, qui peut se lier à de multiples neurorécepteurs, notamment les récepteurs sérotoninergiques, dopaminergiques et adrénergiques .

Analyse Biochimique

Biochemical Properties

Clozapine N-oxide dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This compound serves as a synthetic ligand for engineered human muscarinic receptors .

Cellular Effects

Clozapine N-oxide dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by binding to different receptors within the brain . It has been reported to alter sleep in laboratory mice, with a dose-dependent suppression of rapid eye movement (REM) sleep, changes in EEG spectral power during non-REM (NREM) sleep, and altered sleep architecture .

Molecular Mechanism

The molecular mechanism of action of Clozapine N-oxide dihydrochloride involves its conversion to clozapine in peripheral tissues . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This binding can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clozapine N-oxide dihydrochloride change over time. It has been shown that commonly used doses of this compound can alter sleep in wild-type male laboratory mice . These effects could arise from back-metabolism to clozapine or binding to endogenous neurotransmitter receptors .

Dosage Effects in Animal Models

The effects of Clozapine N-oxide dihydrochloride vary with different dosages in animal models. For instance, intraperitoneal injections of commonly used doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice .

Metabolic Pathways

Clozapine N-oxide dihydrochloride is involved in various metabolic pathways. It undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide .

Transport and Distribution

Clozapine N-oxide dihydrochloride is transported and distributed within cells and tissues. It has been shown not to enter the brain after administration . It is believed that this compound favors its passage through the blood-brain barrier .

Subcellular Localization

Given its ability to bind to various receptors within the brain, it is likely that it localizes to areas of the cell where these receptors are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’N-oxyde de clozapine (chlorhydrate) implique l’oxydation de la clozapine. Le processus comprend généralement l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque dans des conditions contrôlées. La réaction est effectuée dans un solvant organique tel que le dichlorométhane à basse température pour assurer la formation sélective de l’N-oxyde .

Méthodes de production industrielle

La production industrielle de l’N-oxyde de clozapine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L’N-oxyde de clozapine (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former divers dérivés.

Réduction : Il peut être réduit en clozapine dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau de l’atome d’azote.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Divers agents alkylants en conditions basiques.

Principaux produits formés

Oxydation : États d’oxydation supérieurs du composé.

Réduction : Clozapine.

Substitution : Divers dérivés substitués de l’N-oxyde de clozapine.

Applications de recherche scientifique

L’N-oxyde de clozapine (chlorhydrate) est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Sa principale application est en chémogénétique, où il est utilisé pour activer les récepteurs DREADD. Cela permet aux chercheurs de moduler sélectivement l’activité neuronale in vivo, fournissant des informations précieuses sur les circuits neuronaux et le comportement . De plus, il est utilisé dans des études liées à la physiologie respiratoire, aux tests comportementaux et à la pharmacocinétique .

Comparaison Avec Des Composés Similaires

Composés similaires

Composé 21 (C21) : Un autre ligand DREADD avec une affinité plus élevée et une cinétique plus rapide.

Déschloroclozapine (DCZ) : Connu pour son caractère plus inerte et sa biodisponibilité améliorée

Unicité

L’N-oxyde de clozapine (chlorhydrate) est unique en raison de sa capacité à être métabolisé en sens inverse en clozapine, offrant une double fonctionnalité dans les applications de recherche. Cette caractéristique lui permet d’être utilisé dans un large éventail d’études, de la chémogénétique à la pharmacocinétique .

Propriétés

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRGKRXDVKTUPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)